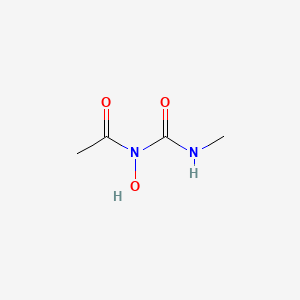
N-Acetyl-N-methylcarbamoylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-methylcarbamoylhydroxylamine: is a chemical compound known for its unique structure and properties It is a derivative of hydroxylamine, featuring both acetyl and methylcarbamoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-methylcarbamoylhydroxylamine typically involves the reaction of hydroxylamine with acetic anhydride and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
- Reacting hydroxylamine with acetic anhydride to form N-acetylhydroxylamine.
- Introducing methyl isocyanate to the reaction mixture to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-N-methylcarbamoylhydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but may involve catalysts and specific solvents.
Major Products:
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-methylcarbamoylhydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Acetyl-N-methylcarbamoylhydroxylamine involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Participating in redox reactions: Affecting cellular redox balance and oxidative stress responses.
Forming reactive intermediates: Interacting with nucleophiles or electrophiles in biological systems.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-N,O-dimethylcarbamoylhydroxylamine: Shares structural similarities but differs in the presence of an additional methyl group.
N-Acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-Acetylneuraminate: Involved in the synthesis of sialic acids, important in cellular recognition processes.
Uniqueness: N-Acetyl-N-methylcarbamoylhydroxylamine is unique due to its specific combination of acetyl and methylcarbamoyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
106807-80-1 |
|---|---|
Molekularformel |
C4H8N2O3 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
N-hydroxy-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)6(9)4(8)5-2/h9H,1-2H3,(H,5,8) |
InChI-Schlüssel |
JRXWFZKATVMRAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C(=O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)
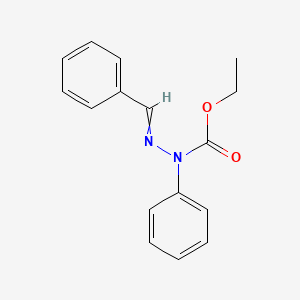

![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
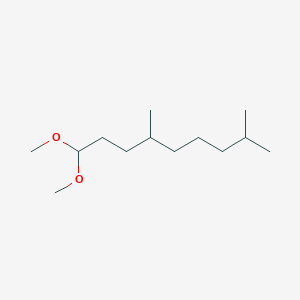

dimethylsilane](/img/structure/B14316059.png)

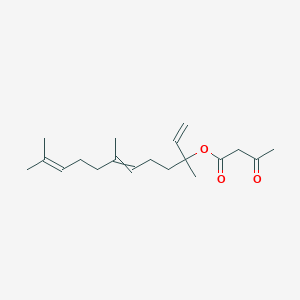
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
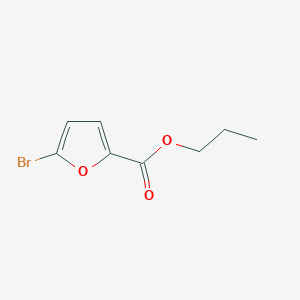
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
